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Compound of Interest

Compound Name: Manganese benzoate

Cat. No.: B213211

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a representative
manganese benzoate derivative, offering insights into its molecular architecture and the
experimental protocols for its characterization. While the crystal structure of simple
manganese(ll) benzoate is not readily available in published literature, this document focuses
on a well-characterized example, diaquabis(2,6-dihydroxybenzoato)manganese(ll), to
illuminate the coordination behavior of manganese with benzoate-type ligands. The data and
methodologies presented herein serve as a valuable reference for researchers engaged in the
fields of inorganic chemistry, materials science, and drug development, where understanding
the three-dimensional structure of metal complexes is paramount.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for a mononuclear manganese(ll)
complex with 2,6-dihydroxybenzoate, --INVALID-LINK--2-2H20.[1][2] This compound serves as
an excellent analogue for understanding the coordination environment of manganese with
benzoate-type ligands.
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Parameter Value
Empirical Formula C14H26MnO16
Formula Weight 505.30 g/mol
Crystal System Triclinic
Space Group P-1

a (A) 7.0279(3)

b (A) 8.2163(4)

c (A 9.1768(4)

a (°) 102.049(2)

B () 97.222(2)

y () 109.112(2)
Volume (A3) 466.19(4)

z 1

Calculated Density (g/cm3) 1.799
Absorption Coefficient (mm™1) 0.817

F(000) 263.0

Crystal Size (mm3)

0.20x0.15x0.10

Theta range for data collection (°)

2.551t0 28.29

Reflections collected

4635

Independent reflections

2248 [R(int) = 0.024]

Final R indices [I>2a(1)]

R1 =0.0345, wRz2 = 0.0955

R indices (all data)

R1=0.0376, wRz2 = 0.0981

Experimental Protocols
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Synthesis of Mn(OHz)e62:2H20

The synthesis of the title compound is achieved through the reaction of a manganese(ll) salt
with 2,6-dihydroxybenzoic acid in an aqueous medium.[1][2]

Materials:

o Manganese(ll) chloride tetrahydrate (MnClz2:4H20)
e 2,6-dihydroxybenzoic acid

e Deionized water

Procedure:

Dissolve 1.0 mmol of MnCl2-4H20 in a minimum amount of deionized water.

¢ In a separate beaker, dissolve 2.0 mmol of 2,6-dihydroxybenzoic acid in deionized water.

» Slowly add the manganese(ll) chloride solution to the 2,6-dihydroxybenzoic acid solution
with constant stirring.

 Allow the resulting mixture to stand at room temperature.

o Colorless, prismatic single crystals suitable for X-ray diffraction are typically obtained by slow
evaporation of the solvent over several days.

e The crystals are then isolated by filtration, washed with a small amount of cold deionized
water, and air-dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

[11[2]
Instrumentation:

e A Bruker APEX Il CCD area-detector diffractometer.
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« Graphite-monochromated MoKa radiation (A = 0.71073 A).

Data Collection and Processing:

o A suitable single crystal was selected and mounted on a glass fiber.

o Data collection was performed at a controlled temperature (typically 296 K).

e The structure was solved by direct methods and refined by full-matrix least-squares on F2.
« All non-hydrogen atoms were refined anisotropically.

o Hydrogen atoms were located in the difference Fourier map and refined isotropically.

o Software used for data collection, cell refinement, data reduction, structure solution, and
refinement may include the Bruker APEX2 and SHELXTL software packages.

Structural Analysis and Logical Relationships

The crystal structure of --INVALID-LINK--2:2H20 reveals a mononuclear complex where the
manganese(ll) ion is not directly coordinated to the benzoate ligand. Instead, the Mn(ll) ion
exists as a hexa-aqua complex, [Mn(OHz)e]?*. The 2,6-dihydroxybenzoate anions act as
counter-ions, participating in an extensive network of hydrogen bonds that stabilize the crystal
lattice. This arrangement highlights the influence of substituent groups on the coordination
behavior of benzoate ligands.

The logical workflow for the structural determination and analysis can be visualized as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Benzoate Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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